
7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O. It is a member of the quinazolinone family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride typically involves the reaction of 2-aminobenzophenone with chloroacetyl chloride to form an intermediate, which is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions may produce halogenated or alkylated derivatives.
Applications De Recherche Scientifique
7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-1-(2-dimethylaminoethyl)-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one: This compound shares structural similarities but belongs to the benzodiazepine family.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride is unique due to its specific quinazolinone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
3528-72-1 |
|---|---|
Formule moléculaire |
C18H21Cl2N3O |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
7-chloro-1-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)10-11-22-16-12-14(19)8-9-15(16)18(23)20-17(22)13-6-4-3-5-7-13;/h3-9,12,17H,10-11H2,1-2H3,(H,20,23);1H |
Clé InChI |
NWISGBZOZYFCPS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


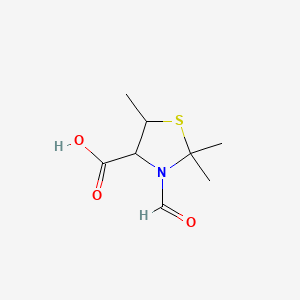
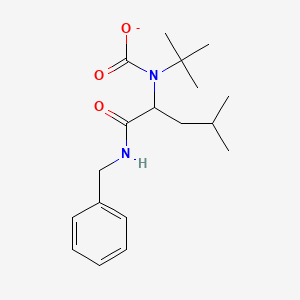
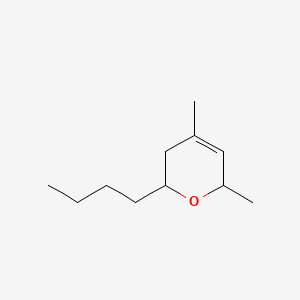
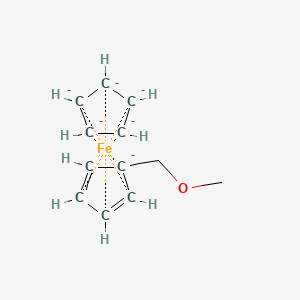

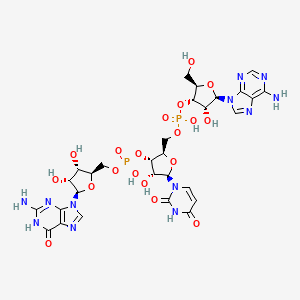

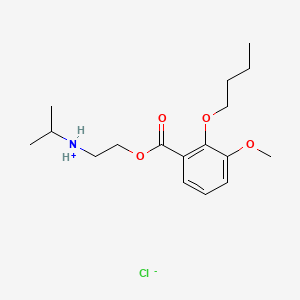
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
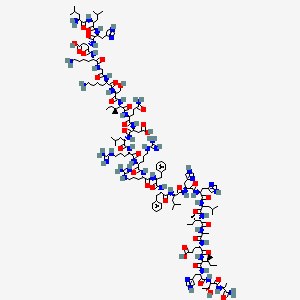
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)



